Methyl quinoline-6-carboxylate

Description

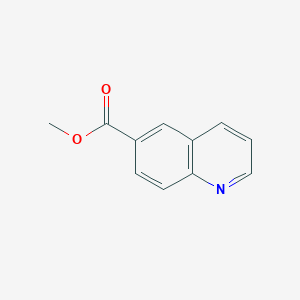

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl quinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRWQTDEIOHXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353108 | |

| Record name | methyl quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38896-30-9 | |

| Record name | Methyl 6-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38896-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl quinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Quinoline-6-carboxylate

CAS Number: 38896-30-9

This technical guide provides a comprehensive overview of methyl quinoline-6-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound is a quinoline derivative with a methyl ester group at the 6-position. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 38896-30-9 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 6-quinolinecarboxylate, 6-Quinolinecarboxylic acid methyl ester | [1] |

| Appearance | White to yellow to orange powder/crystal | TCI |

| Melting Point | 84.0 to 88.0 °C | TCI |

| Solubility | Soluble in Methanol | AKSci |

Synthesis of this compound

Experimental Protocol: Fischer Esterification of 6-Quinolinecarboxylic Acid

This protocol is an adapted general procedure for the acid-catalyzed esterification of a carboxylic acid with methanol.

Materials:

-

6-Quinolinecarboxylic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 6-quinolinecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. Alternatively, for a more reactive approach, thionyl chloride (SOCl₂) can be used to first form the acid chloride in an inert solvent, followed by the addition of methanol.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO₂ evolution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure product.

-

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Biological Activity and Drug Development Potential

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. They are known to exhibit anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

While specific biological data for this compound is limited in publicly accessible databases, the quinoline core is a key pharmacophore in many kinase inhibitors. Research has shown that various quinoline derivatives act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

Potential as a Kinase Inhibitor

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways are crucial for regulating cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Numerous quinoline-based small molecules have been developed and investigated as inhibitors of various kinases within these pathways. For instance, some quinoline derivatives have shown potent inhibitory activity against mTOR, a key protein kinase in the PI3K/Akt/mTOR pathway. Similarly, the Ras/Raf/MEK/ERK pathway, which is frequently activated in cancer through mutations in Ras or Raf, has been a target for quinoline-based inhibitors.

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could serve as a valuable starting point or intermediate for the synthesis of more complex molecules targeting these pathways. However, direct experimental evidence of its inhibitory activity is not currently available.

Signaling Pathways

The following diagrams illustrate the simplified PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways, highlighting the potential points of inhibition by quinoline-based compounds.

References

Elucidation of the Molecular Structure of Methyl Quinoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of methyl quinoline-6-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the spectroscopic data, experimental protocols, and synthesis of this molecule, offering a comprehensive resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a quinoline ring system with a methyl carboxylate group substituted at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| CAS Number | 38896-30-9 | [1][2] |

| SMILES | COC(=O)C1=CC2=C(C=C1)N=CC=C2 | [1] |

| InChIKey | XSRWQTDEIOHXSL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of quinoline-6-carboxylic acid. A general and effective method involves the use of methyl iodide in the presence of a base.

Experimental Protocol: Esterification of Quinoline-6-carboxylic Acid

This protocol is adapted from a similar synthesis of a methyl quinoline carboxylate derivative.[3]

Materials:

-

Quinoline-6-carboxylic acid

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of quinoline-6-carboxylic acid (1 equivalent) in acetone, add potassium carbonate (5 equivalents).

-

Add methyl iodide (5 equivalents) to the mixture.

-

Reflux the reaction mixture for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, evaporate the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.9 - 4.1 | s | - |

| H-2 | 8.9 - 9.1 | dd | ~4.2, 1.7 |

| H-3 | 7.4 - 7.6 | dd | ~8.2, 4.2 |

| H-4 | 8.1 - 8.3 | d | ~8.2 |

| H-5 | 8.2 - 8.4 | d | ~8.8 |

| H-7 | 8.1 - 8.3 | dd | ~8.8, 2.1 |

| H-8 | 8.8 - 9.0 | d | ~2.1 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 54 |

| -C=O | 165 - 167 |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 136 - 138 |

| C-4a | 129 - 131 |

| C-5 | 128 - 130 |

| C-6 | 129 - 131 |

| C-7 | 130 - 132 |

| C-8 | 123 - 125 |

| C-8a | 148 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic quinoline ring.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ester) | 1720 - 1740 (strong) |

| C-O (ester) | 1200 - 1300 (strong) |

| C=N (quinoline) | 1600 - 1650 (medium) |

| C=C (aromatic) | 1450 - 1600 (medium) |

| C-H (aromatic) | 3000 - 3100 (medium) |

| C-H (methyl) | 2850 - 2960 (medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 187.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 187 | [M]⁺ |

| 156 | [M - OCH₃]⁺ |

| 128 | [M - COOCH₃]⁺ |

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

FT-IR Spectroscopy Protocol

-

Instrument: FT-IR spectrometer

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, run the spectrum as a thin film on a salt plate from a solution in a volatile solvent.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Instrument: Mass spectrometer with Electron Ionization (EI) source

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC)

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 40 to 300.

Logical and Experimental Workflows

The process of structure elucidation follows a logical progression from synthesis to spectroscopic analysis.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Potential Biological Activity and Signaling

Quinoline derivatives are known to exhibit a wide range of biological activities.[4][5] While specific signaling pathway data for this compound is limited, related compounds have shown activity as metabotropic glutamate receptor 1 (mGluR1) antagonists and multidrug resistance protein 2 (MRP2) inhibitors.[3][4] This suggests that this compound could potentially interact with cellular signaling pathways involved in neurotransmission or drug resistance.

Caption: Potential mechanisms of action for this compound based on related compounds.

References

- 1. This compound | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 5. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry [medjchem.com]

A Technical Guide to the Synthesis and Characterization of Methyl Quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis and characterization of methyl quinoline-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents organized physicochemical and spectroscopic data, and illustrates key chemical processes and relationships through structured diagrams.

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and functional materials. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential mGluR1 antagonists for neuropathic pain and various other biologically active agents. Its structure combines the rigid, aromatic quinoline backbone with a reactive ester functional group, making it an ideal scaffold for further chemical modification. This guide details a reliable synthetic pathway and the analytical methods required to verify its structure and purity.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, quinoline-6-carboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol to drive the equilibrium towards the formation of the methyl ester and water.[1][2]

Overview of Synthetic Precursors

The starting material, quinoline-6-carboxylic acid, can be synthesized through various established named reactions that construct the quinoline ring system. These methods offer pathways to substituted quinolines from simpler aromatic amines and carbonyl compounds.

Caption: High-Level Synthetic Routes to the Quinoline Core.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of quinoline-6-carboxylic acid to this compound.

Materials:

-

Quinoline-6-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (CH₃COCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoline-6-carboxylic acid (1.0 eq).

-

Reagent Addition: Add a large excess of anhydrous methanol to the flask to act as both the reagent and the solvent.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension. Alternatively, acetyl chloride can be used, which generates HCl in situ.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) using a heating mantle. Maintain reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Redissolve the residue in an organic solvent like ethyl acetate. Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst. Continue adding until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by a wash with brine (saturated NaCl solution).

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

-

Solvent Removal: Remove the organic solvent by rotary evaporation to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Caption: Experimental Workflow for Synthesis.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[2][5]

Caption: Fischer Esterification Mechanism.

Characterization

Once synthesized, the identity, structure, and purity of this compound must be confirmed using standard analytical techniques.

Physical and Chemical Properties

The key physicochemical properties of the compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 38896-30-9 | [6][7] |

| Molecular Formula | C₁₁H₉NO₂ | [6][7] |

| Molecular Weight | 187.19 g/mol | [6][7] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 84.0 to 88.0 °C | |

| Boiling Point | 315.1 °C at 760 mmHg (Predicted) | |

| Topological Polar Surface Area | 39.2 Ų | [6] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation. While a complete, published dataset is not available in a single source, the expected spectral features are outlined based on the known structure and data from analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

| ¹H NMR (Proton NMR) - Expected Chemical Shifts (δ, ppm) |

| Aromatic Protons (6H): ~7.5 - 9.0 ppm. The protons on the quinoline ring will appear as a series of doublets, doublets of doublets, and singlets in this region. The exact shifts and coupling constants depend on the substitution pattern. Protons adjacent to the nitrogen (H2, H8) and the ester group (H5, H7) will be significantly deshielded. |

| Methyl Protons (3H): ~3.9 - 4.1 ppm. The three protons of the methyl ester group will appear as a sharp singlet. |

| ¹³C NMR (Carbon NMR) - Expected Chemical Shifts (δ, ppm) |

| Carbonyl Carbon (C=O): ~165 - 170 ppm. The ester carbonyl carbon is highly deshielded. |

| Aromatic Carbons (9C): ~120 - 150 ppm. The nine carbons of the quinoline ring system will appear in this region. Carbons directly attached to the nitrogen (C2, C8a) and the ester group (C6) will have distinct chemical shifts.[8] |

| Methyl Carbon (-OCH₃): ~52 - 55 ppm. The carbon of the methyl ester group. |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Spectroscopy - Characteristic Absorption Bands (cm⁻¹) |

| C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹ . This is a definitive peak for the ester carbonyl group. |

| C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretches. |

| C=C and C=N Stretches (Aromatic): Multiple medium to strong bands in the 1450-1650 cm⁻¹ region. |

| C-H Stretches (Aromatic): Medium to weak bands appearing above 3000 cm⁻¹ . |

| C-H Stretches (Methyl): Medium to weak bands appearing just below 3000 cm⁻¹ (e.g., 2950 cm⁻¹). |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| Mass Spectrometry - Expected Fragmentation |

| Molecular Ion (M⁺): A prominent peak at m/z = 187 , corresponding to the molecular weight of the compound.[6] |

| Loss of Methoxy Group (-OCH₃): A significant fragment at m/z = 156 (M - 31), resulting from the cleavage of the methoxy group. |

| Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z = 128 (M - 59), corresponding to the loss of the entire methyl ester group, leaving the quinoline cation.[9][10] |

| Quinoline Ring Fragments: Other smaller fragments corresponding to the further breakdown of the stable quinoline ring system. |

References

- 1. athabascau.ca [athabascau.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. This compound | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Methyl Quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl quinoline-6-carboxylate is a heterocyclic aromatic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research and development efforts. The information presented herein is compiled from publicly available data and established scientific principles.

Chemical Structure and Core Properties

This compound is characterized by a quinoline ring system with a methyl ester group attached at the 6-position.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| CAS Number | 38896-30-9 | PubChem[1] |

| Appearance | White solid | ChemicalBook[2] |

| Melting Point | 84-85 °C | (Predicted) |

| Boiling Point | 315.1±15.0 °C | (Predicted) |

| Solubility | Soluble in Methanol | ChemicalBook[2] |

| pKa | 4.06±0.10 | (Predicted) |

| LogP (XLogP3) | 2.3 | PubChem[1] |

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would provide detailed information about the substitution pattern.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield shift (typically in the range of 160-180 ppm). The chemical shifts of the aromatic carbons will be indicative of the electronic environment within the quinoline ring.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1700-1730 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the quinoline core.

Mass Spectrometry (MS) (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 187). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for the characterization of organic compounds are applicable.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 6-quinolinecarboxylic acid.[2]

Protocol: Esterification of 6-Quinolinecarboxylic Acid [2]

-

Reaction Setup: In a round-bottom flask, suspend 6-quinolinecarboxylic acid (1.0 equivalent) in methanol.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (3.0 equivalents) dropwise to the stirred suspension.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

References

An In-depth Technical Guide to the Solubility of Methyl Quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for methyl quinoline-6-carboxylate (CAS: 38896-30-9). Due to the limited availability of extensive, publicly accessible quantitative data, this document summarizes the known physicochemical properties and qualitative solubility information. Furthermore, it presents a detailed, standardized experimental protocol for the accurate determination of its solubility in various organic solvents, a critical parameter for applications in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |

| Molecular Weight | 187.19 g/mol | PubChem[1] |

| Melting Point | 88 °C | Chemical-Suppliers[2] |

| Boiling Point (Predicted) | 315.1 °C at 760 mmHg | Chemical-Suppliers[2] |

| Density (Predicted) | 1.21 g/cm³ | Chemical-Suppliers[2] |

| Appearance | White solid | Chemical-Suppliers[2] |

| pKa (Predicted) | 4.06 ± 0.10 | N/A |

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The following table summarizes the available qualitative and calculated solubility information.

| Solvent | Solubility | Data Type | Source |

| Methanol | Soluble | Qualitative | N/A |

| Water | 0.279 mg/mL | Calculated (Topological Method 1) | N/A |

| Water | 0.349 mg/mL | Calculated (Topological Method 2) | N/A |

Given the lack of comprehensive experimental data, a standardized protocol for its determination is provided in the following section.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

a. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain to ensure saturation.

-

Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

b. Sample Collection and Preparation

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent in a volumetric flask to a concentration within the linear range of the analytical method.

c. Quantification

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

d. Calculation of Solubility Calculate the solubility (S) using the following equation:

S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Signaling Pathways

Currently, there is no available scientific literature that implicates this compound in specific biological signaling pathways. As a small molecule, its biological activity would likely be determined through screening assays against various cellular targets. The diagram below represents a logical workflow for such a screening process.

References

Spectroscopic Analysis of Methyl quinoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl quinoline-6-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data based on analogous compounds, details the experimental protocols for acquiring such data, and illustrates the analytical workflow and logical connections between different spectroscopic techniques.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylate group and the nitrogen atom in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | ~4.5, ~1.8 |

| H-3 | 7.4 - 7.6 | dd | ~8.5, ~4.5 |

| H-4 | 8.1 - 8.3 | dd | ~8.5, ~1.8 |

| H-5 | 8.2 - 8.4 | d | ~8.0 |

| H-7 | 8.0 - 8.2 | dd | ~8.0, ~2.0 |

| H-8 | 8.8 - 9.0 | d | ~2.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Predicted data is based on spectra of related quinoline derivatives.[1][2][3][4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below, with the carbonyl carbon of the ester group expected at the most downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~128 |

| C-6 | ~130 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~129 |

| C=O | ~166 |

| -OCH₃ | ~52 |

Predicted data is based on spectra of related quinoline derivatives.[4][5]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the functional groups present in this compound. Key absorption bands are predicted for the aromatic C-H bonds, the C=O of the ester, and the C-O single bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Sharp, medium |

| C=O Stretch (Ester) | 1715 - 1735 | Strong, sharp |

| C=C and C=N Stretch | 1500 - 1650 | Medium to strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| Aromatic C-H Bend | 750 - 900 | Strong |

Predicted data is based on spectra of related quinoline and carboxylate compounds.[6][7]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ), the following ions are predicted.[8][9]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion | Description |

| 187 | [M]⁺ | Molecular Ion |

| 156 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 128 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 101 | [C₇H₅N]⁺ | Fragmentation of quinoline ring |

Predicted data is based on fragmentation patterns of similar aromatic esters.[10][11][12][13]

Experimental Protocols

The following sections detail standardized experimental procedures for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.[1]

-

-

Instrument Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Infrared (IR) Spectroscopy

For a solid sample like this compound, an Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. chempap.org [chempap.org]

- 11. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Quinoline, 6-methyl- [webbook.nist.gov]

In-depth Technical Guide to the NMR Spectral Data of Methyl Quinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for methyl quinoline-6-carboxylate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from structurally related analogs. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives in a drug discovery and development context.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known chemical shifts of quinoline and the anticipated substituent effects of a methyl ester group at the 6-position. The analysis of related compounds, such as quinoline itself and methyl benzoate, provides a strong basis for these assignments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.4 - 7.6 | dd | J = 8.2, 4.2 Hz |

| H-4 | 8.1 - 8.3 | d | J = 8.2 Hz |

| H-5 | 8.2 - 8.4 | d | J = 8.8 Hz |

| H-7 | 8.3 - 8.5 | dd | J = 8.8, 2.1 Hz |

| H-8 | 8.8 - 9.0 | d | J = 2.1 Hz |

| -OCH₃ | 3.9 - 4.1 | s | - |

Note: Predicted values are for a sample dissolved in CDCl₃. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 136 - 138 |

| C-4a | 129 - 131 |

| C-5 | 128 - 130 |

| C-6 | 130 - 132 |

| C-7 | 127 - 129 |

| C-8 | 131 - 133 |

| C-8a | 148 - 150 |

| -C=O | 166 - 168 |

| -OCH₃ | 52 - 54 |

Note: Predicted values are for a sample dissolved in CDCl₃.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube. The choice of solvent may influence chemical shifts.

-

For quantitative NMR (qNMR), an internal standard of known concentration should be added.

-

Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

3. ¹H NMR Spectrum Acquisition

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with adequate signal-to-noise.

5. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound.

Caption: A typical workflow for NMR spectral analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl Quinoline-6-Carboxylate

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a key intermediate in the synthesis of various pharmaceuticals. This document details experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), data interpretation, and expected fragmentation patterns.

Introduction

This compound (C₁₁H₉NO₂) is a quinoline derivative with significant applications in medicinal chemistry and drug development. Accurate and reliable analysis of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for these applications. This guide outlines the core principles and methodologies for its analysis.

Physicochemical Properties

A summary of the key properties of this compound is essential for method development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| Monoisotopic Mass | 187.063328530 Da | [1] |

| CAS Number | 38896-30-9 | [1][2] |

Mass Spectrometry Workflow

The general workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis. Proper execution of each step is critical for achieving accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.[3] Electron Ionization (EI) is typically employed, which provides detailed fragmentation patterns useful for structural confirmation.

Experimental Protocol

This protocol is adapted from established methods for quinoline derivatives.[4]

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable volatile solvent (e.g., toluene, dichloromethane, or ethyl acetate).

-

Adjust the concentration to a range of 0.1-1.0 mg/L for optimal signal intensity.

-

Filter the solution using a 0.45 μm syringe filter before injection.[5]

-

-

GC-MS Instrument Conditions:

| Parameter | Recommended Setting |

| GC Column | DB-5MS (30 m × 0.25 mm × 0.5 μm) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1.0 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 90°C for 2 min, ramp to 260°C at 20°C/min, hold for 3 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-250 m/z |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its high selectivity and sensitivity.[6] Electrospray Ionization (ESI) in positive ion mode is typically used.[7][8]

Experimental Protocol

This protocol provides a general framework for LC-MS/MS analysis.[6][9]

-

Sample Preparation (from Biological Matrix, e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[6]

-

-

LC-MS/MS Instrument Conditions:

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺, m/z 188.1 |

| Product Ions | To be determined by infusion and CID experiments (see Section 5.2) |

Data Interpretation: Fragmentation Patterns

Understanding the fragmentation pattern is crucial for confirming the identity of this compound.

Predicted EI Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙ at m/z 187) is expected to undergo characteristic fragmentation. The primary cleavages are anticipated around the ester functional group, a common fragmentation pathway for esters.[10]

Predicted Fragmentation Pathway:

-

Loss of a Methoxy Radical (•OCH₃): The molecular ion can lose a methoxy radical (31 Da) to form a stable acylium ion at m/z 156 .

-

Loss of Carbon Monoxide (CO): The fragment at m/z 156 can subsequently lose a neutral molecule of carbon monoxide (28 Da) to yield an ion at m/z 128 .

-

Quinoline Core Fragmentation: The quinoline ring itself can fragment, leading to characteristic ions such as m/z 101, corresponding to the loss of HCN from the m/z 128 fragment.

Predicted ESI-MS/MS Fragmentation

In positive mode ESI, this compound will readily form the protonated molecule ([M+H]⁺) at m/z 188.1 . Collision-Induced Dissociation (CID) of this precursor ion is expected to yield characteristic product ions, which are ideal for MRM-based quantification.[6] A likely fragmentation would be the neutral loss of methanol (CH₃OH, 32 Da), resulting in the same stable acylium ion at m/z 156.1 .

Summary of Key Ions

| Ion Description | Ionization | Predicted m/z |

| Molecular Ion [M]⁺˙ | EI | 187.1 |

| Protonated Molecule [M+H]⁺ | ESI | 188.1 |

| Loss of •OCH₃ | EI | 156.1 |

| Loss of CH₃OH | ESI-MS/MS | 156.1 |

| Loss of •OCH₃ and CO | EI | 128.1 |

| Quinoline Fragment | EI | 101.0 |

References

- 1. This compound | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. madison-proceedings.com [madison-proceedings.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Crystal Structure of Methyl 3-iodoquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of methyl 3-iodoquinoline-6-carboxylate, a derivative of methyl quinoline-6-carboxylate. Due to the limited availability of public crystallographic data for this compound, this document focuses on its closely related iodinated analogue, offering valuable structural insights for researchers in medicinal chemistry and materials science. The methodologies for synthesis and crystallographic analysis presented are broadly applicable to this class of compounds.

Crystallographic Data

The crystal structure of methyl 3-iodoquinoline-6-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Methyl 3-iodoquinoline-6-carboxylate

| Parameter | Value |

| Empirical formula | C₁₁H₈INO₂ |

| Formula weight | 313.09 |

| Temperature | 296.15 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P 1 21/c 1 |

| Unit cell dimensions | |

| a | 7.1539(3) Å |

| b | 7.2797(3) Å |

| c | 21.3653(9) Å |

| α | 90° |

| β | 96.939(4)° |

| γ | 90° |

| Volume | 1105.04(8) ų |

| Z | 4 |

| Density (calculated) | 1.880 g/cm³ |

| Absorption coefficient | 2.981 mm⁻¹ |

| F(000) | 600 |

| Data collection | |

| Theta range for data collection | 4.14 to 68.28° |

| Index ranges | -8<=h<=8, -8<=k<=8, -25<=l<=25 |

| Reflections collected | 7339 |

| Independent reflections | 1978 [R(int) = 0.0461] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1978 / 0 / 146 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0305, wR₂ = 0.0769 |

| R indices (all data) | R₁ = 0.0336, wR₂ = 0.0792 |

| Largest diff. peak and hole | 0.463 and -0.589 e.Å⁻³ |

Data sourced from a study on regioselective C3 iodination of quinolines[1].

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of quinoline derivatives, with specific details for methyl 3-iodoquinoline-6-carboxylate where available.

A common method for the synthesis of this compound involves the molecular iodine-mediated C3 iodination of this compound[1].

Materials:

-

This compound

-

Molecular iodine (I₂)

-

Tert-butyl hydroperoxide (TBHP)

-

1,2-Dichloroethane (DCE)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

A mixture of this compound (0.5 mmol), molecular iodine (1.0 mmol), and tert-butyl hydroperoxide (1.5 mmol) is prepared in 1,2-dichloroethane (2.0 mL).

-

The reaction mixture is stirred at 120 °C for 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product[1].

Growing high-quality single crystals is a critical step for X-ray diffraction analysis. The slow evaporation method is a widely used technique.

Procedure:

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution.

-

Filtration: The solution is filtered to remove any particulate matter that could act as nucleation sites.

-

Crystallization: The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

-

Incubation: The vial is kept in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the solution[2].

Procedure:

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a specific radiation source (e.g., Cu Kα radiation). The data is collected over a range of angles (theta)[1].

-

Data Processing: The collected raw diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors[1].

Visualizations

The following diagrams illustrate the experimental workflow for determining the crystal structure of a quinoline derivative.

References

The Biological Versatility of Quinoline-6-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. Among these, quinoline-6-carboxylate esters have garnered significant attention from researchers in the fields of oncology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further exploration and application of quinoline-6-carboxylate esters in drug discovery.

Anticancer Activity

Quinoline-6-carboxylate esters and their derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit the growth of cancer cell lines by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| 10d | A549 (Lung) | 43.1 | [2] |

| 10g | MCF-7 (Breast) | 59.1 | [2] |

| Compound 15 | MCF-7 (Breast) | 15.16 | |

| HepG-2 (Liver) | 18.74 | ||

| A549 (Lung) | 18.68 | ||

| Compound 6c | MCF-7-MDR | 0.0088 | [3] |

| HA-2l | mTOR Inhibition | 0.066 | [4] |

| HA-2c | mTOR Inhibition | 0.075 | [4] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline-6-carboxylate ester derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline-6-carboxylate ester derivatives in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6][7]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1a | Acinetobacter baumannii | 77.5 | [2] |

| Compound 6 | Clostridium difficile | 1.0 | [8] |

| Compound 6c | MRSA | 0.75 | [9] |

| VRE | 0.75 | [9] | |

| MRSE | 2.50 | [9] | |

| Compound 24 | E. coli | 3.125 | [10] |

| S. aureus | 3.125 | [10] | |

| Compound 11 | S. aureus | 6.25 | [10] |

Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone compounds interfere with bacterial DNA replication by trapping DNA gyrase and topoisomerase IV in a complex with DNA, leading to double-strand breaks and ultimately cell death.[6][7][11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Quinoline-6-carboxylate ester derivatives

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare a stock solution of the quinoline-6-carboxylate ester in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity

Certain quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases. Their mechanisms of action include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Experimental Protocol: In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia/Reperfusion

This protocol outlines a common in vivo model to assess the neuroprotective effects of a compound.[8]

Animal Model:

-

Adult male Sprague-Dawley or Wistar rats.

Procedure:

-

Induction of Ischemia: Induce cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 90 minutes).

-

Compound Administration: Administer the quinoline-6-carboxylate ester derivative (e.g., intraperitoneally or intravenously) at a specific time point relative to the ischemic event (e.g., before, during, or after).

-

Reperfusion: After the ischemic period, allow for reperfusion by withdrawing the occluding filament.

-

Neurological Deficit Scoring: At 24 hours post-reperfusion, assess the neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

-

Histological and Molecular Analysis: Perform further analyses on brain tissue, such as immunohistochemistry for markers of apoptosis (e.g., caspase-3) or inflammation, and Western blotting for signaling proteins.

Workflow for Neuroprotection Studies

Synthesis of Quinoline-6-Carboxylate Esters

A common and versatile method for the synthesis of the quinoline core is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

General Synthetic Protocol: Friedländer Synthesis

Materials:

-

2-aminobenzaldehyde or a substituted derivative

-

A compound with an active methylene group (e.g., ethyl acetoacetate for a 2-methyl-3-ethoxycarbonylquinoline)

-

Catalyst (e.g., acid or base)

-

Solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone and the active methylene compound in a suitable solvent.

-

Catalyst Addition: Add the catalyst (e.g., a few drops of piperidine or a catalytic amount of p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quinoline-6-carboxylate esters represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The data, protocols, and pathway diagrams presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. By providing a solid foundation of existing knowledge, we hope to inspire and facilitate the design and synthesis of new quinoline-based compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel Quinoline-6-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad range of biological activities.[1][2] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" found in drugs with applications ranging from anticancer and antimalarial to antimicrobial and anti-inflammatory.[1][3][4] Functionalization at the 6-position with a carboxylate or related carboxamide group has proven to be a particularly fruitful strategy for developing novel drug candidates with high potency and specificity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered quinoline-6-carboxylate and carboxamide derivatives.

Synthetic Methodologies

The construction of the quinoline ring system is a well-established field in organic chemistry, with several classic named reactions providing the foundation for modern synthetic routes.[5] These methods, including the Skraup, Doebner-von Miller, and Pfitzinger reactions, typically involve the condensation of anilines with various carbonyl compounds.[6][7][8] Modern approaches often modify these classic reactions or employ transition-metal-catalyzed cross-coupling strategies to achieve higher yields and greater molecular diversity.[8][9]

General Synthesis Workflow

The synthesis of quinoline-6-carboxylate derivatives often begins with the construction of a functionalized quinoline core, followed by the introduction or modification of the carboxylate group. A common strategy involves a coupling reaction between a pre-formed quinoline-6-carboxylic acid and a desired amine or alcohol.

Caption: General workflow for the synthesis of quinoline-6-carboxylate derivatives.

Experimental Protocol: Synthesis of 2-Substituted Quinoline-6-Carboxamides

This protocol is adapted from methodologies described for the synthesis of mGluR1 antagonists.[10]

Step 1: Synthesis of 6-Methyl-2-substituted-quinoline

-

A mixture of 4-amino-3-methylacetophenone (1.0 eq), the appropriate substituted aldehyde (1.2 eq), and piperidine (0.2 eq) in ethanol is refluxed for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography (Ethyl Acetate/Hexane) to yield the 2-substituted 6-methylquinoline.

Step 2: Oxidation to Quinoline-6-carboxylic Acid

-

The 6-methylquinoline derivative (1.0 eq) is dissolved in a mixture of pyridine and water.

-

Potassium permanganate (KMnO4) (3.0 eq) is added portion-wise over 1 hour.

-

The mixture is heated at 100°C for 8 hours.

-

After cooling to room temperature, the reaction is filtered through celite, and the filtrate is acidified with 2N HCl to pH 3-4.

-

The resulting precipitate is filtered, washed with water, and dried to afford the 2-substituted quinoline-6-carboxylic acid.

Step 3: Amide Coupling

-

To a solution of the quinoline-6-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add HBTU (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).

-

The mixture is stirred at room temperature for 15 minutes.

-

The desired amine (1.2 eq) is added, and the reaction is stirred for an additional 12 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the final 2-substituted quinoline-6-carboxamide derivative.

Biological Activities and Data

Quinoline-6-carboxylate derivatives have been investigated for a wide range of therapeutic applications, demonstrating potent activity as enzyme inhibitors and receptor antagonists.[3][11]

P2X7 Receptor (P2X7R) Antagonists

The P2X7 receptor, an ATP-gated ion channel, is overexpressed in various cancers and plays a role in inflammation.[12] Novel quinoline-6-carboxamide benzenesulfonates have been synthesized and evaluated as P2X7R antagonists.[12]

| Compound | R-Group (at position 4 of benzenesulfonate) | IC50 (μM)[12] |